N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide
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Overview
Description
Preparation Methods
The synthesis of tonabersat involves several steps, starting with the preparation of the benzopyran core. The synthetic route typically includes the following steps:
Formation of the benzopyran core: This involves the cyclization of a suitable precursor to form the benzopyran ring.
Functionalization: Introduction of functional groups such as acetyl, chloro, and fluoro groups to the benzopyran core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for tonabersat are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Tonabersat undergoes several types of chemical reactions, including:
Oxidation: Tonabersat can undergo oxidation reactions, particularly at the hydroxyl group on the benzopyran ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups on the benzopyran ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and fluorine gas. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of tonabersat.
Scientific Research Applications
Chemistry: Tonabersat is used as a model compound to study the structure-activity relationships of benzopyran derivatives.
Medicine: Tonabersat has shown promise in the treatment of glioblastoma, multiple sclerosis, and migraine
Mechanism of Action
Tonabersat exerts its effects primarily by inhibiting connexin43 hemichannels. Connexin43 hemichannels are involved in the release of adenosine triphosphate (ATP) during ischemia and reperfusion phases, contributing to inflammation and neuronal damage. By blocking these hemichannels, tonabersat reduces ATP release and subsequent inflammatory responses . Additionally, tonabersat has been shown to inhibit cortical spreading depression, a key mechanism underlying migraines .
Comparison with Similar Compounds
Tonabersat is unique among benzopyran derivatives due to its specific inhibition of connexin43 hemichannels. Similar compounds include:
Carbenoxolone: Another connexin inhibitor, but less specific and with more side effects.
Gap26 and Gap27: Peptide-based connexin inhibitors with different mechanisms of action.
Mefloquine: An antimalarial drug that also inhibits connexin hemichannels but is less selective.
Tonabersat’s specificity and ability to penetrate the blood-brain barrier make it a promising candidate for treating central nervous system disorders .
Properties
IUPAC Name |
N-(6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870127 |
Source
|
Record name | N-(6-Acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-3-chloro-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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